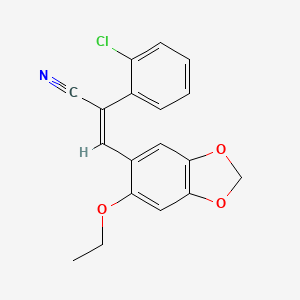![molecular formula C17H11ClN4O2 B5720786 4-{5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5720786.png)
4-{5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazol-3-yl}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazol-3-yl}pyridine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CPOP and belongs to the class of heterocyclic compounds. CPOP has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. In
Wirkmechanismus
The mechanism of action of CPOP is not fully understood. However, studies have shown that CPOP inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the inflammatory response. CPOP also inhibits the activity of certain proteins, such as Akt and mTOR, which are involved in the regulation of cell growth and survival. These actions contribute to the anti-inflammatory, anti-cancer, and anti-bacterial properties of CPOP.
Biochemical and Physiological Effects:
CPOP has been found to have various biochemical and physiological effects. In vitro studies have shown that CPOP inhibits the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. CPOP has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, CPOP has been found to inhibit the growth of certain bacteria, such as Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CPOP in lab experiments is its wide range of biological activities, which makes it a potential candidate for various applications. Another advantage is its relatively simple synthesis method, which makes it readily available for research purposes. However, one limitation of using CPOP in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on CPOP. One direction is the development of new derivatives of CPOP with improved solubility and efficacy. Another direction is the investigation of the potential applications of CPOP in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Further studies are also needed to fully understand the mechanism of action of CPOP and its effects on various biological pathways.
Synthesemethoden
The synthesis of CPOP involves the reaction of 5-methyl-3-(2-chlorophenyl)isoxazole-4-carboxylic acid with thionyl chloride, followed by the reaction with hydrazine hydrate to form 5-methyl-3-(2-chlorophenyl)-4-isoxazolecarbohydrazide. The resulting compound is then reacted with pyridine-2-carboxylic acid and phosphorus oxychloride to yield CPOP.
Wissenschaftliche Forschungsanwendungen
CPOP has been extensively studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, CPOP has been found to possess anti-inflammatory properties that make it a potential candidate for the treatment of various inflammatory diseases. CPOP has also been found to possess anti-cancer properties, making it a potential candidate for the treatment of various types of cancers. In addition, CPOP has been found to possess anti-bacterial properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
5-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4O2/c1-10-14(15(21-23-10)12-4-2-3-5-13(12)18)17-20-16(22-24-17)11-6-8-19-9-7-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWZMDQTOXLICT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{5-[3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazol-3-yl}pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(cyclopentylcarbonyl)amino]benzamide](/img/structure/B5720706.png)
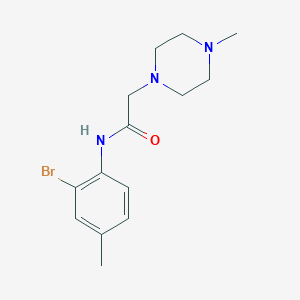
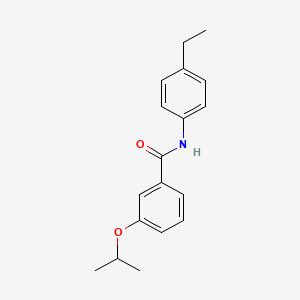
![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5720730.png)
![2-[(3-phenoxybenzyl)(propyl)amino]ethanol](/img/structure/B5720733.png)
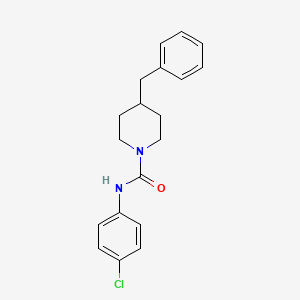
![3-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5720741.png)
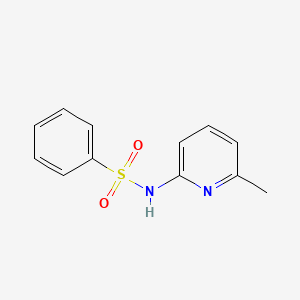
![1-benzyl-N-[(5-nitro-2-furyl)methylene]-1H-benzimidazol-2-amine](/img/structure/B5720756.png)
![1-(4-methylbenzyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5720760.png)
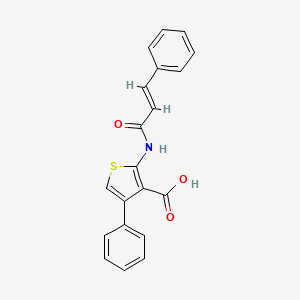

![ethyl 4-{[(2,3-dimethylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5720784.png)
